
2-(FMOC-アミノ)-5-クロロ安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is a derivative of fluorene . It has a molecular weight of 311.34 . It’s a solid substance stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is 1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21) .
Physical And Chemical Properties Analysis
The compound “2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is a solid substance stored in dry conditions at 2-8°C .
科学的研究の応用
超分子ゲルの形成
2-(FMOC-アミノ)-5-クロロ安息香酸: は、超分子ゲルの生成に使用されます。 これらのゲルは、低分子量ゲレーター(LMWG)の自己集合によって形成され、他のアミノ酸やペプチドと共集合させることができます 。 このプロセスにより、より多くの架橋と安定な構造が得られ、レオロジー特性などのゲルの特性が向上します。 これらのゲルは、生体組織の損傷や加齢に伴う構造障害の修復に潜在的な用途があります。
生体医用ハイドロゲル
この化合物は、生体医用ハイドロゲルの合成に不可欠です。 これらのハイドロゲルは、Fmoc誘導体化ペプチドによって形成され、薬物送達やイメージングのための診断ツールを含む、生物学的および生体医用アプリケーションに適しています 。 Fmoc基は、ペプチドのハイドロゲルへの自己集合を促進し、細胞接着、生存、および複製をサポートできるため、組織工学に最適です。
有機合成中間体
有機中間体として、2-(FMOC-アミノ)-5-クロロ安息香酸は、農薬、医薬品、および染料製造など、さまざまな分野で用途が見出されます 。 水と酢酸への溶解性は、さまざまな合成プロセスにおいて汎用性の高い化合物となります。
ペプチド合成
この化合物は、ペプチド合成にも使用されます。 タンパク質の機能と構造を研究する上で重要なペプチドの合成のためのビルディングブロックとして機能します。 その保護Fmoc基により、ペプチド鎖にアミノ酸を順番に追加することができます.
生体材料の改変
生体材料の分野では、2-(FMOC-アミノ)-5-クロロ安息香酸は、生体材料の改変に使用され、その特性を強化します。 これには、生体適合性を向上させるための表面特性の変更や、生物系と相互作用する特定の官能基の導入が含まれます.
自己組織化材料
Fmoc-アミノ酸には、2-(FMOC-アミノ)-5-クロロ安息香酸が含まれており、弱い疎水性相互作用とπ-πスタッキングを通じて自己組織化し、水素結合によって安定化されます。 この特性は、ナノテクノロジーと材料科学において有益な、目的の構造に自己組織化できる材料の開発に活用されます .
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID is the amine group of amino acids and peptides . The compound, also known as Fmoc-2-amino-5-chlorobenzoic acid, is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group acts as a protective group for amines during peptide synthesis . It is introduced to the amine group of the amino acid or peptide, forming a carbamate . This protects the amine group from unwanted reactions during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) pathway . The Fmoc group allows for the selective addition of amino acids in a stepwise manner, building up the desired peptide sequence . Once the peptide synthesis is complete, the Fmoc group is removed, revealing the free amine group .
Pharmacokinetics
The fmoc group is known to improve the stability of amino acids and peptides during synthesis . The hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The primary result of the action of 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID is the protection of the amine group during peptide synthesis . This allows for the selective addition of amino acids in a controlled manner, leading to the successful synthesis of the desired peptide sequence . The removal of the Fmoc group then reveals the free amine, ready for further reactions or for the final product .
Action Environment
The action of 2-(FMOC-AMINO)-5-CHLOROBENZOIC ACID is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH must be carefully controlled during the synthesis process to ensure the Fmoc group is only removed when desired . Other environmental factors, such as temperature and solvent, can also influence the efficacy and stability of the compound .
生化学分析
Biochemical Properties
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid plays a significant role in biochemical reactions, particularly in peptide synthesis. It is often used as a protecting group for amino acids, which helps in the selective formation of peptide bonds. The compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases. These interactions are primarily based on the compound’s ability to form stable covalent bonds with the amino groups of amino acids, thereby preventing unwanted side reactions during peptide bond formation .
Cellular Effects
The effects of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, such as kinases and phosphatases, which play crucial roles in cell signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These effects on cellular metabolism and gene expression highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid in laboratory settings are critical factors that influence its effectiveness in biochemical experiments. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over time, especially when exposed to light and moisture. Long-term studies have shown that the compound can have sustained effects on cellular function, with some effects becoming more pronounced over extended periods. These temporal effects highlight the importance of proper storage and handling of the compound to maintain its stability and efficacy .
Dosage Effects in Animal Models
The effects of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, the compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of careful dosage optimization in experimental settings to achieve the desired outcomes while minimizing potential adverse effects .
Metabolic Pathways
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid is involved in several metabolic pathways, primarily related to its role in peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, which are essential for the formation of peptide bonds. Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s potential as a tool for studying metabolic pathways and developing therapeutic strategies .
Transport and Distribution
The transport and distribution of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. These transport and distribution mechanisms are crucial for the compound’s effectiveness in biochemical experiments and therapeutic applications .
Subcellular Localization
The subcellular localization of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-chlorobenzoic acid is an important factor that influences its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications. These localization patterns can affect the compound’s ability to modulate specific biochemical pathways and cellular processes. Understanding the subcellular localization of the compound is essential for optimizing its use in biochemical research and therapeutic applications .
特性
IUPAC Name |
5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUMTWJMHBPBQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


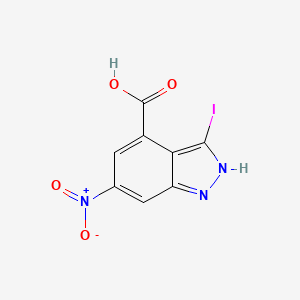

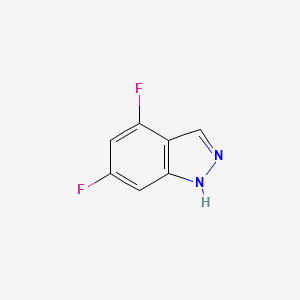
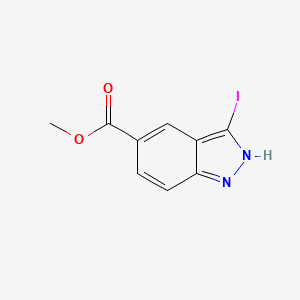
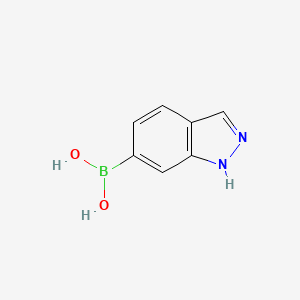
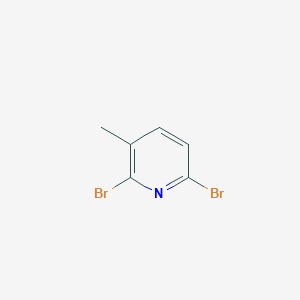

![2,5,7-Trichlorobenzo[d]thiazole](/img/structure/B1326403.png)
![1H-Pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1326409.png)
![3-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326410.png)
![4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326411.png)

![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(trifluoro-methyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326416.png)